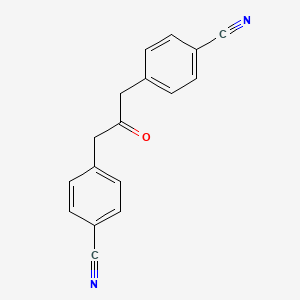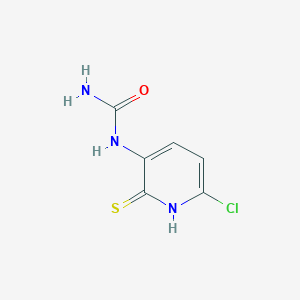
4-Pyrrolidinecarboxamide, N-(3-dimethylaminopropyl)-2-oxo-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pyrrolidinecarboxamide, N-(3-dimethylaminopropyl)-2-oxo-1-phenyl- is a synthetic compound with a complex structure that includes a pyrrolidine ring, a carboxamide group, and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrrolidinecarboxamide, N-(3-dimethylaminopropyl)-2-oxo-1-phenyl- typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid or its derivative.
Attachment of the Phenyl Group: The phenyl group can be attached through a substitution reaction, often using a halogenated aromatic compound and a nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Pyrrolidinecarboxamide, N-(3-dimethylaminopropyl)-2-oxo-1-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenated compounds and nucleophiles like amines or thiols are frequently employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-Pyrrolidinecarboxamide, N-(3-dimethylaminopropyl)-2-oxo-1-phenyl- has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate, particularly in antiviral and anticancer therapies.
Biological Research: It is used to investigate cellular processes and enzyme interactions, especially those involving nucleoside analogs.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials.
Wirkmechanismus
The mechanism of action of 4-Pyrrolidinecarboxamide, N-(3-dimethylaminopropyl)-2-oxo-1-phenyl- involves its interaction with specific molecular targets. In medicinal applications, it may inhibit viral reverse transcriptases or mammalian DNA polymerases, leading to the disruption of viral replication or cancer cell growth . The compound’s structure allows it to bind to these enzymes and interfere with their normal function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gemcitabine: A fluorinated analog of cytidine used in cancer therapy.
Clofarabine: Another nucleoside analog with anticancer properties.
Uniqueness
4-Pyrrolidinecarboxamide, N-(3-dimethylaminopropyl)-2-oxo-1-phenyl- is unique due to its specific combination of functional groups and its ability to interact with a wide range of biological targets. This makes it a versatile compound in both research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
39629-97-5 |
|---|---|
Molekularformel |
C16H23N3O2 |
Molekulargewicht |
289.37 g/mol |
IUPAC-Name |
N-[3-(dimethylamino)propyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C16H23N3O2/c1-18(2)10-6-9-17-16(21)13-11-15(20)19(12-13)14-7-4-3-5-8-14/h3-5,7-8,13H,6,9-12H2,1-2H3,(H,17,21) |
InChI-Schlüssel |
LQNVTDWIKFMCPN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCNC(=O)C1CC(=O)N(C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Isodecane, [methylidynetris(oxy)]tris-](/img/structure/B14682187.png)
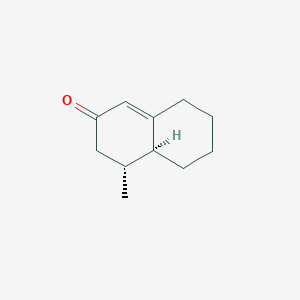
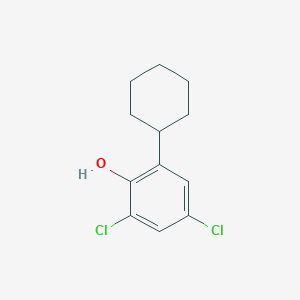
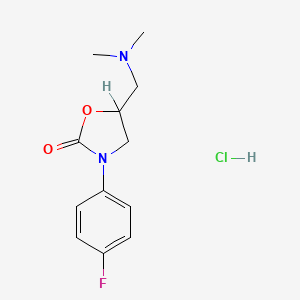
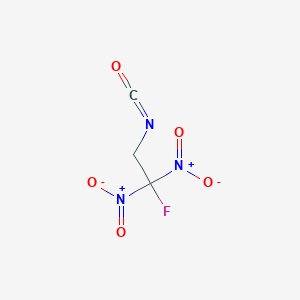

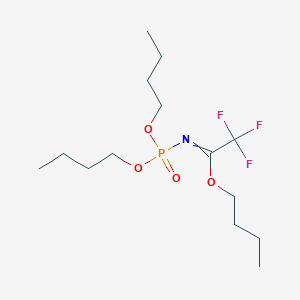
![Diethyl(6-oxo-6,11-dihydro-5h-dibenzo[b,e]azepin-11-yl)propanedioate](/img/structure/B14682228.png)

